Methoxy(propyl)amine hydrochloride
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Overview
Description
Methoxy(propyl)amine hydrochloride is a chemical compound with the molecular formula C4H11NO·HCl. It is a derivative of methoxyamine, where the hydroxyl hydrogen is replaced by a propyl group. This compound is typically found as a white crystalline powder and is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(propyl)amine hydrochloride can be synthesized through several methods. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of this compound often involves a cascade one-pot reaction in a water phase using sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate . This method is efficient and minimizes energy consumption, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methoxy(propyl)amine hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Deprotonation Reactions: It undergoes deprotonation by methyl lithium to form N-lithio derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve ketones or aldehydes under mild conditions.
Deprotonation Reactions: Use methyl lithium as a reagent.
Major Products Formed
Scientific Research Applications
Methoxy(propyl)amine hydrochloride has several scientific research applications:
Mechanism of Action
Methoxy(propyl)amine hydrochloride exerts its effects by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylates. This disruption increases the amount of cytotoxic adducts, leading to cell death . It is particularly effective in potentiating the anti-tumor activity of alkylating agents by inhibiting DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group.
N-Methylhydroxylamine: An isomer of methoxyamine.
Aminomethanol: Another isomer of methoxyamine.
Uniqueness
Methoxy(propyl)amine hydrochloride is unique due to its propyl group, which imparts different chemical properties and reactivity compared to its similar compounds. Its ability to form imines and its use in the synthesis of hybrid perovskites highlight its versatility and importance in various fields of research and industry.
Properties
Molecular Formula |
C4H12ClNO |
---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
N-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-4-5-6-2;/h5H,3-4H2,1-2H3;1H |
InChI Key |
BSZWCGSNPKXSEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNOC.Cl |
Origin of Product |
United States |
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